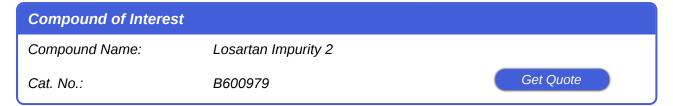


Validated Analytical Method for the Determination of Losartan EP Impurity M

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Application Note and Protocol

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several specified impurities for Losartan Potassium, including Impurity M.[1][2] This document provides a detailed, validated analytical method for the quantitative determination of Losartan EP Impurity M in drug substances, based on the method described in the European Pharmacopoeia and supported by published research.[1][3]

Losartan EP Impurity M is chemically described as [2-Butyl-1-[[2'-[2-[[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol.[4][5][6][7][8] It is also known by other names such as Losartan USP Related Compound E, Losartan N2-Dimer, and N2-Losartanyl Losartan. [4][5][6][7][8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase high-performance liquid chromatography (HPLC) method is employed for the separation and quantification of Losartan EP Impurity M.[1][3] This method is



stability-indicating and can separate Impurity M from Losartan and other related substances.

Chromatographic Conditions

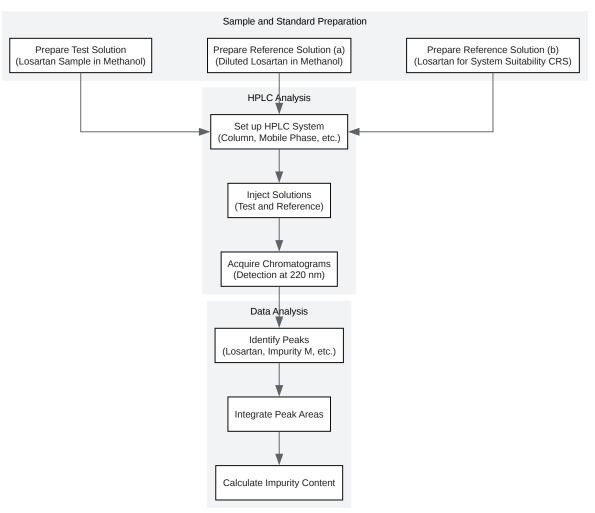
The following table summarizes the chromatographic conditions for the analysis.

Parameter	Specification
Column	End-capped octadecylsilyl silica gel for chromatography (C18), 5 μm, 4.6 mm x 250 mm
Mobile Phase A	Dilute 1.0 mL of phosphoric acid in 1000 mL of water.
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0 - 5	_
5 - 30	_
30 - 40	
Flow Rate	1.3 mL/min[1]
Column Temperature	35 °C[1][3]
Detection Wavelength	220 nm[1][3]
Injection Volume	10 μL[1]

Experimental Workflow



Experimental Workflow for Losartan Impurity M Analysis



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